Cas no 22120-36-1 (2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine)
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole-3-ethanamine,5-fluoro-N,N-dimethyl-
- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethanamine
- 5-FLUORO-N,N-DIMETHYLTRYPTAMINE
- 5-Fluor-N,N-dimethyl-tryptamin
- 5-Fluoro-DMT
- 6-Fluoro-DMT
- N,N-Dimethyl-5-fluoro-1H-indole-3-ethanamine
- 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine
- SCHEMBL2615142
- CHEMBL1630729
- 67P3LCN6RM
- 5-Fluoro-N,N-dimethyl-1H-indole-3-ethanamine
- Q4639588
- 2-(5-fluoro-1H-indol-3-yl)-N,N-dimethylethan-1-amine
- 1H-Indole-3-ethanamine, 5-fluoro-N,N-dimethyl-
- FT-0620426
- 2-(5-fluoro-1H-indol-3-yl)-N, N-dimethylethanamine
- DTXSID30376407
- BDBM50332578
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N,N-dimethylamine
- [2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine
- EN300-23346430
- 22120-36-1
- Indole, 3-[2-(dimethylamino)ethyl]-5-fluoro-
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- MDL: MFCD04114285
- Inchi: 1S/C12H15FN2/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12/h3-4,7-8,14H,5-6H2,1-2H3
- InChI Key: BXYDWQABVPBLBU-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CN2)CCN(C)C
Computed Properties
- Exact Mass: 206.12200
- Monoisotopic Mass: 206.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 19Ų
Experimental Properties
- Density: 1.151
- Boiling Point: 335.7°Cat760mmHg
- Flash Point: 156.8°C
- Refractive Index: 1.597
- PSA: 19.03000
- LogP: 2.41110
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23346430-0.05g |
[2-(5-fluoro-1H-indol-3-yl)ethyl]dimethylamine |
22120-36-1 | 95% | 0.05g |
$223.0 | 2024-06-19 |
2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine
2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine (CAS No: 22120-36-1)
Introduction to 2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine
2-(5-Fluoro-1H-indol-3-yl)ethyldimethylamine, a compound with the CAS registry number 22120-36-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a fluorinated indole moiety with a dimethylaminoethyl group, making it a versatile building block for various applications.
Structural Features and Synthesis
The molecule's core structure consists of an indole ring, a heterocyclic aromatic compound with two nitrogen atoms in its structure. The indole ring is further substituted with a fluorine atom at the 5-position, which introduces electronic and steric effects that can significantly influence the compound's reactivity and properties. The dimethylaminoethyl group attached to the indole ring adds another layer of complexity, introducing both basic and nucleophilic character to the molecule.
The synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine typically involves multi-step organic reactions, often utilizing methodologies such as Friedel-Crafts alkylation or nucleophilic aromatic substitution. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically enriched versions of this compound, which are valuable for drug discovery and asymmetric catalysis.
Chemical Properties and Applications
From a chemical standpoint, 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine exhibits interesting properties due to its conjugated aromatic system and nitrogen-containing functionalities. The compound is known for its ability to act as a ligand in coordination chemistry, forming stable complexes with transition metals such as copper, zinc, and iron. These metal complexes have been explored for their potential applications in catalysis, sensing, and drug delivery systems.
In the pharmaceutical industry, this compound has been investigated as a potential lead molecule for drug development. Its indole core is reminiscent of several bioactive natural products and approved drugs, suggesting that it may possess pharmacological activity against various disease targets. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases.
Moreover, the presence of the dimethylamino group renders this compound amphiphilic, making it suitable for applications in supramolecular chemistry and self-assembling systems. Researchers have utilized this property to design novel materials with tailored physical and chemical properties.
Recent Research Highlights
Recent research on 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine has focused on understanding its interaction with biological systems and its potential therapeutic applications. For instance, studies have demonstrated that this compound can modulate ion channels, which are critical for cellular communication and signaling processes. This modulation could pave the way for its use in treating conditions such as epilepsy, pain, and cardiovascular diseases.
In addition to its biological applications, this compound has also been explored in the context of energy storage materials. Its ability to form stable coordination polymers with metal ions has led to its use in designing advanced battery materials with enhanced electrochemical performance.
Another exciting area of research involves the use of 2-(5-fluoro-1H-indol-3-yl)ethyldimethylamine as a chiral auxiliary in asymmetric synthesis. By leveraging its chiral center at the indole position, chemists have developed efficient enantioselective routes to complex molecules that are otherwise challenging to synthesize.
Conclusion
In summary, 2-(5-fluoro-1H-indol-3-y
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